2-ethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-18-7-5-4-6-17(18)20(24)21-15-12-19(23)22(13-15)16-10-8-14(2)9-11-16/h4-11,15H,3,12-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAMAPXIUFACAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves the following steps:
Formation of the Pyrrolidinyl Moiety: The pyrrolidinyl ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Benzamide Core: The benzamide core is introduced through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Ethoxy Group Addition: The ethoxy group is added via an etherification reaction, typically using an alkyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-ethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
3,4-Dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide (BG16101; )
- Structural Differences : The benzamide core in BG16101 contains methoxy groups at the 3- and 4-positions instead of the ethoxy group at the 2-position.
- Steric Effects: The 3,4-dimethoxy substitution may increase steric hindrance compared to the 2-ethoxy group, affecting binding affinity .
2-Ethoxy-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide ()
- Structural Differences : The pyrrolidin-3-yl group is attached to a 1,3,4-thiadiazole ring instead of the benzamide’s direct linkage.
- Implications :
- Bioisosteric Replacement : The thiadiazole ring introduces sulfur atoms, which may enhance metabolic stability or modulate solubility.
- Pharmacophore Geometry : The thiadiazole’s planar structure could restrict conformational flexibility compared to the benzamide’s linear arrangement, altering target selectivity .
Modifications to the Pyrrolidinone Scaffold
2-{2-[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]-benzoimidazol-1-yl}-N-isopropyl-N-phenylacetamide ()
- Structural Differences : Incorporates a benzimidazole ring and an acetamide group instead of the benzamide.
- Implications: Hydrogen Bonding: The benzimidazole’s NH group may form additional hydrogen bonds, enhancing receptor affinity.
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea ()
- Structural Differences : Replaces the benzamide with a urea linkage.
- Binding Interactions: The urea’s carbonyl and NH groups may engage in stronger dipole-dipole interactions with targets .
Core Heterocycle Replacements
3-(4-Methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione ()
- Structural Differences: Replaces the pyrrolidinone-benzamide system with a benzofuropyrimidine-dione core.
- Implications :
- Aromaticity and Planarity : The fused aromatic system may enhance intercalation with DNA or planar binding sites.
- Acid-Base Properties : The dione groups could introduce acidic protons, affecting ionization state under physiological conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-ethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide, and how can yield and purity be improved?
- Methodological Answer : The synthesis involves multi-step processes, including pyrrolidine ring formation via cyclization of precursors (e.g., γ-aminobutyric acid derivatives) and coupling reactions with 2-ethoxybenzoyl chloride. Key optimizations include:
- Catalyst Use : Employing coupling agents like HATU or EDCI to enhance amide bond formation efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and intermediate stability .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., ethoxy group at C2, 4-methylphenyl on pyrrolidine) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (CHNO) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry of the pyrrolidinone ring, critical for activity studies .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize targets based on structural analogs:
- Enzyme Inhibition Assays : Test against kinases (e.g., JAK3) or proteases using fluorescence-based assays (e.g., ATP-depletion for kinases) .
- Cellular Models : Use cancer cell lines (e.g., PC-3, DU-145) for cytotoxicity profiling via MTT assays .
- Dose-Response Curves : Establish IC values with triplicate replicates to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to enhance this compound's bioactivity?
- Methodological Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO) at the benzamide para-position to enhance receptor binding .
- Pyrrolidine Substitutions : Replace 4-methylphenyl with fluorophenyl to assess steric/electronic effects on target engagement .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict interactions with JAK3’s ATP-binding pocket .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Batch Reproducibility : Validate compound purity (>95% by HPLC) to rule out impurity-driven artifacts .
- Assay Standardization : Use uniform protocols (e.g., fixed incubation times, cell passage numbers) .
- Meta-Analysis : Apply principal component analysis (PCA) to reconcile divergent datasets from kinase vs. protease screens .
Q. What computational approaches predict the compound’s metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism and blood-brain barrier permeability .
- Toxicity Profiling : Run ProTox-II simulations for hepatotoxicity risk based on structural alerts (e.g., pyrrolidinone oxidation) .
- Metabolite Identification : Simulate Phase I/II metabolism (GLORYx) to guide in vitro microsomal assays .
Q. How can in vivo efficacy studies be designed to evaluate therapeutic potential?
- Methodological Answer :
- Animal Models : Use xenograft mice (e.g., PC-3 prostate tumors) with daily oral dosing (10–50 mg/kg) .
- Pharmacokinetics : Measure plasma half-life via LC-MS/MS and tissue distribution in liver/kidney .
- Biomarker Analysis : Quantify inflammatory cytokines (IL-6, TNF-α) if targeting anti-inflammatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
